2-Chloro-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-Chloro-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5ClF3NO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)benzenesulfonamide typically involves the sulfonation of 2-Chloro-3-(trifluoromethyl)aniline. One common method includes the reaction of 2-Chloro-3-(trifluoromethyl)aniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of carbonic anhydrase inhibitors for the treatment of glaucoma and other conditions.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of aqueous humor in the eye, which helps in lowering intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzenesulfonamide: Lacks the chlorine substituent, which may affect its reactivity and binding affinity.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide, making it more reactive and suitable for different synthetic applications.
Uniqueness
2-Chloro-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both chlorine and trifluoromethyl groups, which can enhance its lipophilicity and binding interactions with biological targets. This dual substitution pattern can lead to improved pharmacokinetic properties and increased potency in medicinal applications.
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-6-4(7(9,10)11)2-1-3-5(6)15(12,13)14/h1-3H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJUQPFVMAJEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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